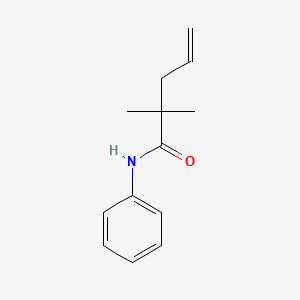
2,2-Dimethyl-N-phenylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-phenylpent-4-enamide is an organic compound with the molecular formula C13H17NO It is characterized by the presence of a phenyl group attached to an amide functional group, along with a pent-4-enamide chain that includes two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-phenylpent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enamide with aniline in the presence of a suitable catalyst. One common method involves the use of lithium diisopropylamide (LDA) as a base, which facilitates the deprotonation of the amide and subsequent nucleophilic attack by aniline. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl oxides or hydroxylated derivatives.
Reduction: Conversion to 2,2-dimethyl-N-phenylpent-4-enamine.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-N-phenylpent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-phenylpent-4-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylmethacrylamide: Similar structure with a methacrylamide group instead of a pent-4-enamide chain.
2-Methyl-N-phenylacrylamide: Contains a methyl group at the second position and an acrylamide group.
Uniqueness
2,2-Dimethyl-N-phenylpent-4-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two methyl groups at the second carbon position and the pent-4-enamide chain differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
CAS No. |
647027-58-5 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,2-dimethyl-N-phenylpent-4-enamide |
InChI |
InChI=1S/C13H17NO/c1-4-10-13(2,3)12(15)14-11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3,(H,14,15) |
InChI Key |
MYVQJUZICWANCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)C(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















